Tert-butyl 3-[[(6-chloropyridazine-3-carbonyl)-methylamino]methyl]azetidine-1-carboxylate
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Overview
Description
Tert-butyl 3-[[(6-chloropyridazine-3-carbonyl)-methylamino]methyl]azetidine-1-carboxylate is a complex organic compound that features a tert-butyl group, a chloropyridazine moiety, and an azetidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-[[(6-chloropyridazine-3-carbonyl)-methylamino]methyl]azetidine-1-carboxylate typically involves multiple steps:
Formation of the Chloropyridazine Moiety: The chloropyridazine component can be synthesized through the chlorination of pyridazine derivatives.
Azetidine Ring Formation: The azetidine ring is formed via cyclization reactions involving appropriate precursors.
Coupling Reactions: The final step involves coupling the chloropyridazine moiety with the azetidine ring through a series of nucleophilic substitution reactions, often facilitated by catalysts and specific reaction conditions such as temperature and pH control.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 3-[[(6-chloropyridazine-3-carbonyl)-methylamino]methyl]azetidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to reduce double bonds.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Catalysts: Palladium on carbon (Pd/C), platinum oxide (PtO2).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.
Scientific Research Applications
Tert-butyl 3-[[(6-chloropyridazine-3-carbonyl)-methylamino]methyl]azetidine-1-carboxylate has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Organic Synthesis: This compound serves as an intermediate in the synthesis of more complex molecules.
Material Science: It can be incorporated into polymers or other materials to impart specific properties such as increased stability or reactivity.
Mechanism of Action
The mechanism of action for tert-butyl 3-[[(6-chloropyridazine-3-carbonyl)-methylamino]methyl]azetidine-1-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The chloropyridazine moiety may bind to specific sites on these targets, while the azetidine ring can influence the overall conformation and reactivity of the compound. This interaction can modulate biological pathways, leading to desired therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl N-(6-chloropyridazin-3-yl)carbamate
- Tert-butyl 3-(6-chloropyridazine-3-amido)piperidine-1-carboxylate
Uniqueness
Tert-butyl 3-[[(6-chloropyridazine-3-carbonyl)-methylamino]methyl]azetidine-1-carboxylate is unique due to its specific combination of functional groups and ring structures. This unique structure imparts distinct chemical and biological properties, making it valuable for specialized applications in research and industry.
Properties
IUPAC Name |
tert-butyl 3-[[(6-chloropyridazine-3-carbonyl)-methylamino]methyl]azetidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21ClN4O3/c1-15(2,3)23-14(22)20-8-10(9-20)7-19(4)13(21)11-5-6-12(16)18-17-11/h5-6,10H,7-9H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SDTUTGZGMWAZRS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)CN(C)C(=O)C2=NN=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21ClN4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.80 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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